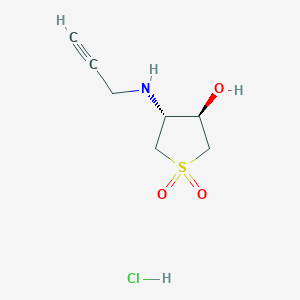
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride: is a chemical compound with the molecular formula C7H12ClNO3S It is known for its unique structure, which includes a tetrahydrothiophene ring substituted with a prop-2-ynylamino group and a dioxo group
Preparation Methods
The synthesis of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the prop-2-ynylamino group and the dioxo group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride stands out due to its unique structure and properties. Similar compounds include other tetrahydrothiophene derivatives with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Properties
Molecular Formula |
C7H12ClNO3S |
|---|---|
Molecular Weight |
225.69 g/mol |
IUPAC Name |
(3R,4R)-1,1-dioxo-4-(prop-2-ynylamino)thiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H11NO3S.ClH/c1-2-3-8-6-4-12(10,11)5-7(6)9;/h1,6-9H,3-5H2;1H/t6-,7-;/m0./s1 |
InChI Key |
RDFHVZLHXNPEPE-LEUCUCNGSA-N |
Isomeric SMILES |
C#CCN[C@H]1CS(=O)(=O)C[C@@H]1O.Cl |
Canonical SMILES |
C#CCNC1CS(=O)(=O)CC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


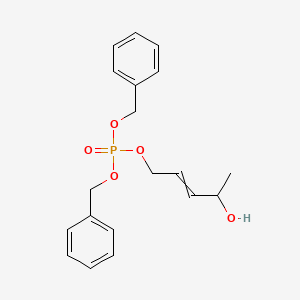
![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)
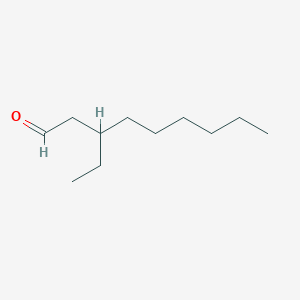
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)

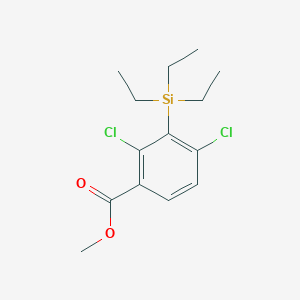
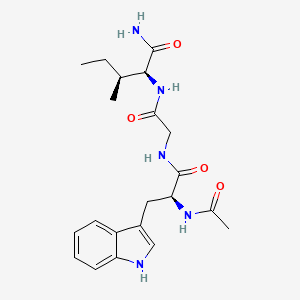
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
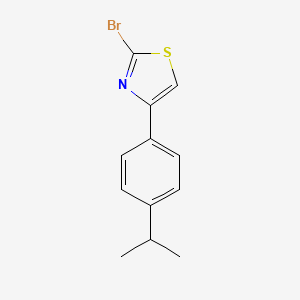
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
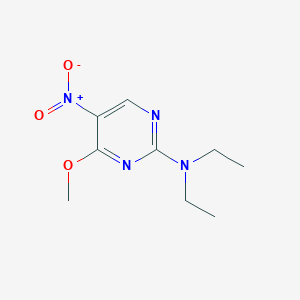
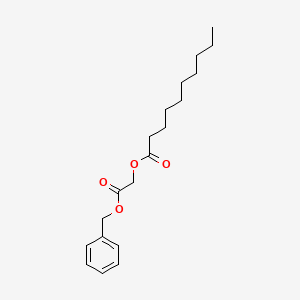
![5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate](/img/structure/B12606212.png)
